molecular formula C21H24FN2O5P B11399717 Diethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11399717
M. Wt: 434.4 g/mol
InChI Key: OJBYABLJVKXBBI-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates. This compound is characterized by the presence of a phosphonate group attached to an oxazole ring, which is further substituted with fluorophenyl and methoxyphenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce different functional groups onto the aromatic rings .

Mechanism of Action

The mechanism by which DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL (5-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIETHYL (5-{[(4-BROMOPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIETHYL (5-{[(4-IODOPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE

Uniqueness

The uniqueness of DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C21H24FN2O5P

Molecular Weight

434.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C21H24FN2O5P/c1-4-27-30(25,28-5-2)21-20(23-14-15-6-10-17(22)11-7-15)29-19(24-21)16-8-12-18(26-3)13-9-16/h6-13,23H,4-5,14H2,1-3H3

InChI Key

OJBYABLJVKXBBI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)OC)NCC3=CC=C(C=C3)F)OCC

Origin of Product

United States

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